4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide
Description
This compound is a benzamide derivative characterized by three key structural motifs:
- Benzamide core: Provides a rigid aromatic framework for molecular interactions.
- (E)-2-Hydroxy-5-methoxybenzylideneimine: A Schiff base moiety with a hydroxyl (-OH) and methoxy (-OCH₃) group, enabling hydrogen bonding and influencing electronic properties.
This combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamides or aromatic Schiff bases.
Properties
Molecular Formula |
C21H18ClN3O5S |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18ClN3O5S/c1-30-18-8-11-20(26)15(12-18)13-23-24-21(27)14-2-6-17(7-3-14)25-31(28,29)19-9-4-16(22)5-10-19/h2-13,25-26H,1H3,(H,24,27)/b23-13+ |
InChI Key |
OYWYUHXEAOLGJL-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide typically involves the condensation of 4-chlorobenzenesulfonamide with 2-hydroxy-5-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table compares the target compound with analogs from the evidence, focusing on substituent effects and molecular properties:
¹ Molecular formula inferred from structural analogs (e.g., CID 5006262 ).
Key Comparative Insights
a) Sulfonamide and Halogen Substituents
- Chlorine : Present in all compounds, increases lipophilicity and may enhance membrane permeability. The target compound and CID 3265587 share a 4-chlorophenylsulfonyl group, but CID 3265587 has additional Cl atoms, which could improve binding to hydrophobic pockets but increase metabolic instability.
b) Schiff Base Modifications
- The target compound’s 2-hydroxy-5-methoxybenzylideneimine is unique among the analogs. The hydroxyl group enables H-bonding with biological targets (e.g., kinases or proteases), while the methoxy group balances solubility and lipophilicity.
- Analogs with 4-ethoxy (CID 3265587 ) or 4-methoxy (CID 5006262 ) substituents lack the hydroxyl group, reducing H-bonding capacity but increasing metabolic stability.
c) Bioactivity Trends
- While direct data for the target compound are unavailable, highlights that fluorobenzyl and trifluoromethyl groups in benzamide derivatives enhance gastrokinetic activity . This suggests halogen positioning and electronic effects critically influence biological activity.
- Sulfonamide-containing compounds (e.g., CID 3265587 ) are often associated with enzyme inhibition (e.g., carbonic anhydrase) due to sulfonyl-group interactions with zinc ions or active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
